molecular formula C23H18FN3O2 B2872619 1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-01-3

1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2872619
CAS RN: 946252-01-3
M. Wt: 387.414
InChI Key: BWNXZSUBTKFDOW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a naphthyridine ring, a carboxamide group, a fluorobenzyl group, and a tolyl group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The naphthyridine ring system is a bicyclic structure that can participate in aromatic stabilization, while the fluorobenzyl and tolyl groups can provide additional sites for potential interactions with biological targets .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position could undergo free radical bromination or nucleophilic substitution . The carboxamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Neurotensin Receptor Type 2 Agonists

The compound has been identified as a potential selective nonpeptide neurotensin receptor type 2 agonist . This application is significant in the development of treatments for neurological disorders, where modulation of neurotensin receptors can have therapeutic effects.

Ethylene Polymerization Catalysts

In the field of material science, derivatives of this compound have been used in the synthesis and characterization of ethylene polymerization catalysts . These catalysts are crucial for producing polyethylenes with high molecular weights and narrow polydispersity, which are essential properties for industrial plastics.

Antiviral Agents

Indole derivatives, which share a structural similarity with F2752-1229, have shown promise as antiviral agents . The compound’s framework could be explored for developing new antiviral medications, given the biological activities of related structures.

Antibacterial Agents

The compound’s derivatives have demonstrated strong antibacterial effects against various bacterial strains, making them potential candidates for antibacterial drug development . This is particularly relevant for addressing antibiotic resistance.

Agricultural Chemicals

Research has indicated that similar oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . F2752-1229 could be investigated for its potential use as a chemical pesticide, offering a low-risk alternative to current options.

Organic Synthesis

The compound’s benzylic position is reactive, allowing for various organic synthesis applications, such as free radical bromination and nucleophilic substitution . This reactivity can be harnessed in the synthesis of complex organic molecules.

Material Science Engineering

While not directly related to F2752-1229, the study and application of materials science principles can lead to the development of new materials using such compounds . This includes exploring the compound’s properties for novel applications in electronics, coatings, and nanotechnology.

Industrial Applications

The structural features of F2752-1229, such as the 1,2,4-oxadiazole ring, are known for their hydrolytic and metabolic stability, making them valuable in industrial settings for creating novel materials with enhanced durability .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential uses in medicine or other fields .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXZSUBTKFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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